molecular formula C14H7F17O4 B12694657 (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate CAS No. 54950-04-8

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate

Cat. No.: B12694657
CAS No.: 54950-04-8
M. Wt: 562.17 g/mol
InChI Key: ULSWUGAAPQZIFJ-UPHRSURJSA-N
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Description

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is a fluorinated organic compound known for its unique chemical properties. The compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate typically involves the reaction of heptadecafluorodecanol with maleic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually heated to facilitate the formation of the ester bond between the alcohol and the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions are used, with common catalysts being hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

    Hydrolysis: The major products are heptadecafluorodecanol and maleic acid.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.

    Biology: In the development of fluorinated biomolecules and as a probe for studying biological interactions.

    Industry: Used in the production of specialty coatings, lubricants, and surfactants due to its chemical stability and hydrophobicity.

Mechanism of Action

The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is primarily related to its hydrophobic nature and chemical stability. The multiple fluorine atoms create a highly non-polar surface, which can interact with other non-polar molecules through van der Waals forces. This property makes it useful in applications where water repellency and chemical resistance are desired.

Comparison with Similar Compounds

Similar Compounds

  • (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) trimethoxysilane
  • (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) phosphonic acid

Uniqueness

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen maleate is unique due to the presence of the maleate group, which imparts additional reactivity compared to other similar fluorinated compounds. This makes it particularly useful in applications requiring specific chemical modifications or interactions.

Properties

CAS No.

54950-04-8

Molecular Formula

C14H7F17O4

Molecular Weight

562.17 g/mol

IUPAC Name

(Z)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H7F17O4/c15-7(16,3-4-35-6(34)2-1-5(32)33)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-2H,3-4H2,(H,32,33)/b2-1-

InChI Key

ULSWUGAAPQZIFJ-UPHRSURJSA-N

Isomeric SMILES

C(COC(=O)/C=C\C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(COC(=O)C=CC(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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